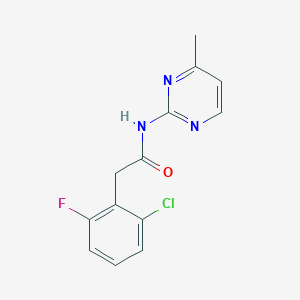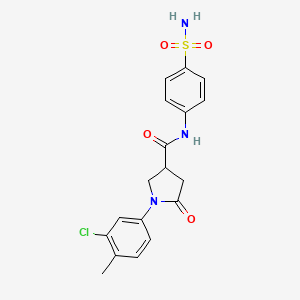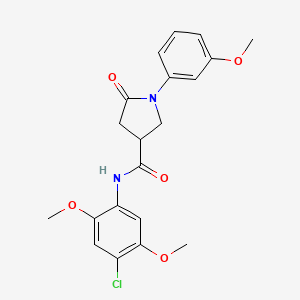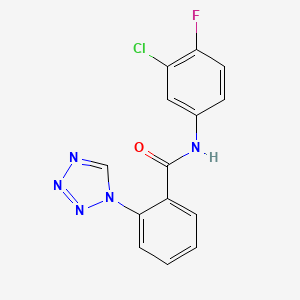![molecular formula C21H24ClN3O4 B14959354 4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B14959354.png)
4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
The synthesis of N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:
Formation of the benzamide core: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative under controlled conditions.
Introduction of the butylcarbamoyl group: This is achieved through the reaction of the benzamide core with butyl isocyanate.
Chlorination and acetylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and acetyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparaison Avec Des Composés Similaires
N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can be compared with similar compounds such as:
- N-[2-(butylcarbamoyl)phenyl]thiophene-2-carboxamide : This compound shares a similar core structure but differs in the presence of a thiophene ring.
- N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide : This compound has a benzodioxole ring instead of the methoxybenzamide structure.
Propriétés
Formule moléculaire |
C21H24ClN3O4 |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
4-acetamido-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-4-5-10-23-20(27)14-8-6-7-9-17(14)25-21(28)15-11-16(22)18(24-13(2)26)12-19(15)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) |
Clé InChI |
RWFMURGRHOEHDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959274.png)
![1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14959289.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B14959292.png)

![2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14959295.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959318.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)
![N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B14959333.png)

![N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959355.png)
